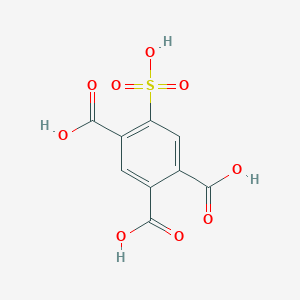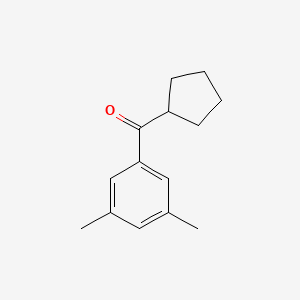
Cyclopentyl 3,5-dimethylphenyl ketone
Vue d'ensemble
Description
Synthesis Analysis
A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain a product . This method is advantageous due to its environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular formula of Cyclopentyl 3,5-dimethylphenyl ketone is C14H18O. The molecular weight is 202.29 g/mol.Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Catalytic Acetalization : Research demonstrates the effectiveness of solid acid catalysts in the synthesis of dimethyl acetals from carbonyl compounds, including cyclohexanone and acetophenone, via acetalization reactions. The catalysts' textural properties, such as acid amount and adsorption properties, significantly influence their catalytic activity. This process is relevant for producing fine chemicals and has implications for compounds similar to Cyclopentyl 3,5-dimethylphenyl ketone (Thomas, Prathapan, & Sugunan, 2005).
Cyclopentannulation : Studies describe regio- and stereoselective cyclopentannulation processes involving ketones, which could potentially be applied to Cyclopentyl 3,5-dimethylphenyl ketone for the synthesis of complex organic structures, such as nootkatone and muscopyridine. These processes involve the acid treatment of propargyl alcohol adducts of ketones, leading to highly selective annulation reactions (Hiyama, Shinoda, Saimoto, & Nozaki, 1981).
Cyclocopolymerization : The cyclocopolymerization of 1,5-hexadiene and CO in the presence of palladium(II) complexes and chelating phosphines results in cyclocopolymers containing 5- and 6-membered cyclic ketones. This method could offer insights into polymer synthesis strategies involving Cyclopentyl 3,5-dimethylphenyl ketone (Borkowsky & Waymouth, 1996).
Organocatalytic Synthesis : The organocatalytic azide-ketone cycloaddition process is used to synthesize 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles from ethanones and azides. This methodology could be applicable to Cyclopentyl 3,5-dimethylphenyl ketone for the generation of a variety of triazole derivatives, showcasing the versatility of organocatalysis in synthesizing heterocyclic compounds (Ramachary, Krishna, Gujral, & Reddy, 2015).
Safety and Hazards
The safety data sheet for Cyclopentyl 3,5-dimethylphenyl ketone indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety and hazard information can be found in the safety data sheet .
Relevant Papers One relevant paper discusses the 1,3-Dianionic annulation of ketones with ketene dithioacetal, which could potentially be related to the synthesis of compounds like Cyclopentyl 3,5-dimethylphenyl ketone .
Propriétés
IUPAC Name |
cyclopentyl-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWZHMNPCAPKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642567 | |
| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3,5-dimethylphenyl ketone | |
CAS RN |
898791-56-5 | |
| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



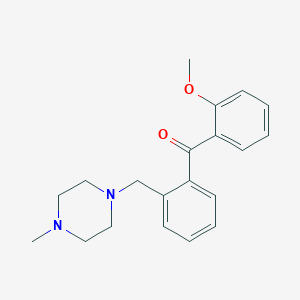
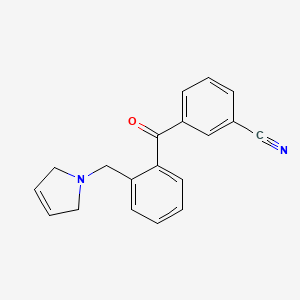

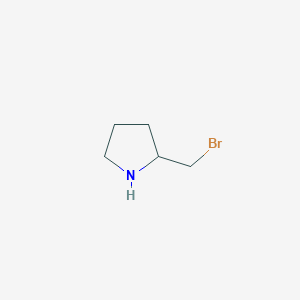

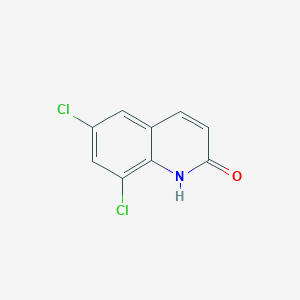

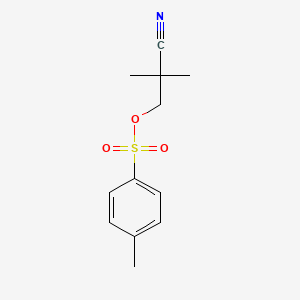
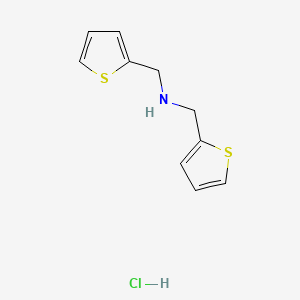
![3-Chloro-4-fluorobenzo[d]isoxazole](/img/structure/B1613595.png)
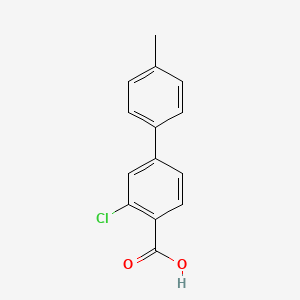
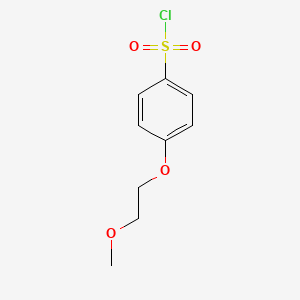
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1613598.png)
